molecular formula C16H20O3 B173611 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 109565-17-5

3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B173611
CAS No.: 109565-17-5
M. Wt: 260.33 g/mol
InChI Key: RCRLOVSDQMDTML-UHFFFAOYSA-N
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Description

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C16H20O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out between resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 100°C to facilitate the formation of the chromen-2-one ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-ones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl group contributes to its lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

IUPAC Name

3-hexyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-7-14-11(2)13-9-8-12(17)10-15(13)19-16(14)18/h8-10,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRLOVSDQMDTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422207
Record name 3-hexyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109565-17-5
Record name 3-hexyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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